5-Methyl-2-thiohydantoin

描述

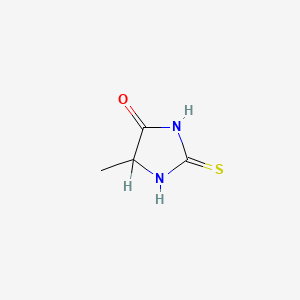

5-Methyl-2-thiohydantoin is a heterocyclic organic compound that belongs to the thiohydantoin family. Thiohydantoins are sulfur analogs of hydantoins, where one or both carbonyl groups are replaced by thiocarbonyl groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiohydantoin can be synthesized through several methods. One common approach involves the reaction of thiourea with an α-amino acid. For instance, the reaction between thiourea and L-alanine yields this compound . This method is advantageous due to its simplicity, low cost, and scalability .

Another method involves the solid-phase synthesis technique. In this approach, polymer-supported α-acylamino ketones react with Fmoc-isothiocyanate, followed by cleavage of the Fmoc protecting group and cyclative cleavage, releasing the this compound derivatives from the polymer support .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反应分析

Alkylation Reactions

5-Methyl-2-thiohydantoin undergoes alkylation at the sulfur atom or nitrogen positions when treated with alkylating agents. For example:

-

Methylation : Reaction with methyl bromoacetate in sodium ethoxide yields S-alkylated derivatives, confirmed by NMR and IR spectroscopy .

-

Benzylation : Treatment with benzyl chloride under basic conditions selectively modifies the sulfur atom, producing 2-(benzylthio)-5-methylhydantoin .

These reactions highlight the nucleophilic character of the sulfur atom, which is more reactive than the oxygen analog due to its polarizability .

Mannich Reaction and Cyclization

The compound participates in Mannich reactions with formaldehyde and amines, forming 3-aminomethyl derivatives. For instance:

-

Reaction with Piperidine : Forms 3-(piperidinomethyl)-5-methyl-2-thiohydantoin, a precursor for antimicrobial agents .

-

Cyclization : Under acidic conditions (e.g., acetic anhydride), this compound derivatives cyclize to form imidazo[2,1-b]thiazol-4-ium structures, confirmed by mass spectrometry and NMR .

Reactivity at the C-5 Position

The methyl group at C-5 can be functionalized through:

-

Aldol Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form 5-arylidene derivatives, enhancing biological activity .

-

Oxidation : Controlled oxidation with hydrogen peroxide converts the thioether group to a sulfoxide or sulfone, altering electronic properties .

Solid-Phase Modifications

Recent methods utilize solid-phase synthesis for scalable production:

-

Resin-Bound Intermediates : Wang resin-supported Fmoc-Ser(t-Bu)-OH is sulfonylated and cyclized to release 5-methylene-thiohydantoins .

-

Microwave Assistance : Accelerates reaction times and improves yields for derivatives like 5-(2-pyridinon-5-yl)-2-thiohydantoin, a potent inhibitor of mutant IDH1 enzymes .

Key Reaction Trends and Challenges

-

Scalability : Larger batches (>6 g) achieve near-quantitative yields due to reduced product loss during workup .

-

Side Reactions : Competing desulfurization or over-alkylation requires precise temperature control .

-

Structural Limitations : Amino acids with polar side chains (e.g., aspartic acid, lysine) fail to form stable 2-thiohydantoins under standard conditions .

科学研究应用

Pharmacological Applications

5-Methyl-2-thiohydantoin and its derivatives are recognized for their significant pharmacological properties. Key areas of application include:

Antitumor Activity

Research indicates that this compound derivatives exhibit promising antitumor properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable example is the derivative 5-benzylidine-2-thiohydantoin (5B2T), which has shown efficacy against liver cancer induced by diethylnitrosamine (DEN) in animal models. In these studies, treatment with 5B2T resulted in decreased levels of liver enzymes indicative of hepatocellular damage and reduced inflammatory cytokines such as TNF-α and IL-6 .

Hepatoprotective Effects

The hepatoprotective capabilities of 5B2T have been highlighted in recent studies. In vivo experiments demonstrated that this compound significantly improved liver function and architecture, suggesting its potential as a therapeutic agent for liver injuries . The binding affinity of 5B2T to pro-inflammatory markers further supports its role in mitigating liver damage .

Antimicrobial and Antifungal Properties

Several derivatives of thiohydantoins, including those based on this compound, have exhibited antimicrobial properties. For example, certain synthesized derivatives have shown fungicidal activity against pathogens like Botrytis cinerea and Alternaria solani, outperforming traditional antifungal agents .

Organic Synthesis Applications

In addition to its biological applications, this compound serves as an important building block in organic synthesis:

Synthesis of Spirooxindoles

A one-pot synthesis method utilizing this compound has been developed for creating novel spirooxindoles. This process allows for the efficient production of complex molecules with potential biological activity, showcasing the versatility of thiohydantoins in synthetic chemistry .

Catalytic Properties

Thiohydantoins can also act as organocatalysts in various organic reactions. Their ability to enhance yields and selectivity makes them valuable in synthetic pathways that require specific stereochemistry or functional group transformations .

Case Study: Hepatoprotective Effects of 5-Benzylidine-2-thiohydantoin

A study conducted on male rats investigated the hepatoprotective effects of 5-benzylidine-2-thiohydantoin against DEN-induced liver injury. The study involved three groups: control, DEN-treated, and DEN + 5B2T treated. Key findings included:

- Biochemical Analysis: Treatment with 5B2T led to a significant reduction in serum levels of AST, ALT, and ALP compared to the DEN group.

- Histopathological Examination: Liver tissues from the treatment group showed less fibrosis and inflammatory infiltration than those from the DEN group.

- Cytokine Levels: The levels of pro-inflammatory cytokines were notably lower in the treatment group, indicating a reduction in inflammation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Efficacy against various cancer cell lines | Significant cytotoxic effects observed |

| Hepatoprotective Effects | Protection against liver damage induced by toxins | Restoration of liver function and reduced inflammation |

| Antimicrobial Properties | Activity against fungal pathogens | Higher inhibition rates compared to standard treatments |

| Organic Synthesis | Building block for synthesizing complex molecules like spirooxindoles | Efficient one-pot synthesis methods developed |

| Catalytic Properties | Use as organocatalysts to enhance reaction yields | Improved yields and selectivity in organic reactions |

作用机制

The mechanism of action of 5-methyl-2-thiohydantoin involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis .

相似化合物的比较

2-Thiohydantoin: Similar in structure but lacks the methyl group at the 5-position.

5,5-Dimethyl-2-thiohydantoin: Contains two methyl groups at the 5-position, offering different steric and electronic properties.

Imidazole-2-thiones: These compounds have a similar thiocarbonyl group but differ in the ring structure.

Uniqueness: 5-Methyl-2-thiohydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to other thiohydantoins .

生物活性

5-Methyl-2-thiohydantoin is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, antitumor, and antiparasitic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₄H₆N₂OS. Its structure features a five-membered ring containing sulfur, which is crucial for its biological activity. The substitution at the 5-position of the thiohydantoin ring significantly influences its pharmacological properties.

Antimicrobial Activity

Antibacterial Effects

Recent studies have demonstrated that derivatives of 2-thiohydantoins exhibit potent antibacterial activity. For instance, compounds containing the this compound core were evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, some derivatives showed a marked inhibition against Staphylococcus aureus and Enterococcus faecalis under dark conditions, indicating their potential as antibacterial agents .

Antifungal Activity

Research has highlighted the antifungal properties of this compound derivatives. A series of compounds with arylidene substituents at the 5-position were synthesized and tested against fungal pathogens such as Botrytis cinerea. One derivative exhibited an inhibition rate of 71.9%, outperforming standard antifungal agents like carbendazim .

Antitumor Activity

This compound has shown promising antitumor activity in various studies. A notable investigation revealed that it demonstrated cytotoxicity superior to that of doxorubicin against prostate cancer cell lines (PC-3 and LNCaP). The compound's mechanism involves inhibiting specific enzymes involved in cancer cell metabolism, particularly mutant isocitrate dehydrogenase (IDH1), which is implicated in glioma development .

Antiparasitic Activity

Recent research focused on the anti-trypanosomal activities of thiohydantoin derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that several derivatives, including THD3 and THD5, exhibited significant inhibitory effects on the growth of epimastigote forms while maintaining low cytotoxicity towards mammalian cells (LLC-MK2). These findings suggest that modifications at the C5 position can enhance selectivity and efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at various positions on the thiohydantoin ring can lead to significant changes in biological activity:

常见问题

Basic Research Questions

Q. How is 5-Methyl-2-thiohydantoin synthesized, and what are the key reaction conditions?

- Methodological Answer : The compound is synthesized via alkylation or condensation reactions. For example, 5-benzylidene derivatives can be prepared by reacting 2-thiohydantoin with benzaldehyde in acidic conditions. Mannich reactions using formaldehyde and secondary amines (e.g., morpholine) yield derivatives with yields up to 80% and melting points around 110°C . Key steps include refluxing in ethanol, controlling pH for cyclization, and purification via recrystallization.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- Elemental Analysis : Used to confirm purity (e.g., C 68.4%, H 6.0%, N 12.0%, S 9.2% for CHONS) .

- Melting Point Determination : Critical for verifying crystallinity (e.g., 110°C for Mannich base derivatives) .

- Vibrational Spectroscopy (IR) : Identifies functional groups like thioamide (C=S) and carbonyl (C=O) stretching modes .

Q. What purification methods are effective for isolating this compound derivatives?

- Methodological Answer : Recrystallization using ethanol or methanol is standard. Chromatographic methods (e.g., silica gel column chromatography) are employed for complex mixtures. Purity is assessed via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can Mannich reactions be optimized to synthesize this compound derivatives with enhanced bioactivity?

- Methodological Answer : Mannich bases are synthesized by reacting 5-arylidene-2-thiohydantoin with formaldehyde and amines (e.g., piperidine). Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For example, using DMF as a solvent at 60°C yields imidazothiazolone derivatives with improved antimicrobial activity . Structural confirmation requires X-ray crystallography or NMR to resolve stereochemical ambiguities .

Q. How do structural modifications (e.g., arylidene substitution) impact the biological activity of this compound derivatives?

- Methodological Answer : Substituents on the arylidene group modulate electronic and steric effects, altering binding to biological targets. For instance, electron-withdrawing groups (e.g., nitro) enhance antibacterial activity by increasing electrophilicity. Structure-activity relationships (SAR) are established via in vitro assays (e.g., MIC against S. aureus) and validated with molecular docking studies .

Q. What computational approaches are used to model coordination complexes of thiohydantoin derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict bond lengths and angles in organometallic complexes (e.g., Tl(III) or Hg(II) derivatives). X-ray diffraction data (e.g., Tl–S bond distance: 2.75 Å) validate computational models. Spectroscopic data (e.g., NMR chemical shifts) are compared with simulated spectra for accuracy .

Q. How can discrepancies in elemental analysis data during synthesis be resolved?

- Methodological Answer : Discrepancies (e.g., C 68.37% calculated vs. 68.4% found) may arise from incomplete purification or hygroscopicity. Repeating recrystallization, using inert atmospheres, or coupling with mass spectrometry (MS) ensures accuracy. For persistent issues, alternative synthesis routes (e.g., microwave-assisted reactions) improve reproducibility .

属性

IUPAC Name |

5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZMARBTYAIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954993 | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33368-94-4 | |

| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。